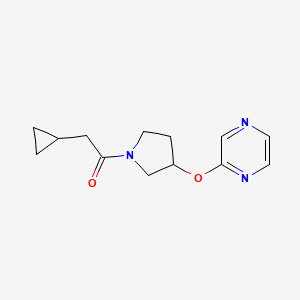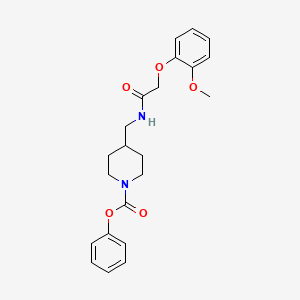
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is a complex organic compound with the molecular formula C24H23N3O. This compound features a carbazole moiety linked to a benzimidazole unit via a propanol chain. The presence of both carbazole and benzimidazole groups makes this compound interesting for various scientific research applications, particularly in the fields of organic electronics and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as N-phenylhydrazine with cyclohexanone.
Introduction of the Benzimidazole Unit: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an aldehyde or ketone.
Linking the Two Units: The final step involves the coupling of the carbazole and benzimidazole units via a propanol chain. This can be done using a suitable linker, such as 1,3-dibromopropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Catalysis: The compound can act as a catalyst in various organic reactions, including photocatalytic transformations.
Mécanisme D'action
The mechanism of action of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol involves its interaction with molecular targets through its carbazole and benzimidazole moieties. These interactions can modulate various biological pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol: This compound has a similar structure but with a pyrazole ring instead of a benzimidazole ring.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: This compound features multiple carbazole units and is used in photocatalytic transformations.
Uniqueness
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is unique due to its combination of carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16-11-21-24(12-17(16)2)26(15-25-21)13-18(28)14-27-22-9-5-3-7-19(22)20-8-4-6-10-23(20)27/h3-12,15,18,28H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWIEONHFJRXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)




![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
